"physicochemical properties of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine"
"physicochemical properties of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine"
Title: Physicochemical Profiling of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: A Structural and Analytical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing early-stage lead optimization, I frequently evaluate heterocyclic building blocks to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. One highly versatile scaffold is N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6)[1]. This molecule features a secondary amine tethered via a methylene bridge to a 4-methyl-1,2,5-oxadiazole (furazan) core. Understanding the physicochemical causality of this specific arrangement is critical for predicting its behavior in biological systems and optimizing downstream formulations.
Structural Causality: The Furazan Effect
The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. From a stereoelectronic perspective, the furazan ring is strongly electron-withdrawing[2]. This property fundamentally dictates the basicity of the adjacent secondary amine.
Normally, an aliphatic secondary amine (such as diethylamine) exhibits a pKa of approximately 10.5. However, the strong negative inductive effect (-I) exerted by the furazan core pulls electron density away from the amine nitrogen through the methylene spacer. Consequently, the pKa of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine is suppressed to an estimated 8.5–8.8.
Causality in Drug Design: Why do medicinal chemists intentionally lower the pKa of an amine? At physiological pH (7.4), a standard amine (pKa 10.5) is >99.9% ionized, which severely limits passive membrane permeability. By utilizing the furazan framework as a [3], we suppress the pKa, thereby increasing the fraction of the neutral free-base species at pH 7.4. This directly enhances lipophilicity and blood-brain barrier (BBB) penetration without adding unnecessary molecular weight.
Quantitative Physicochemical Parameters
To facilitate rapid comparison during lead optimization, the core physicochemical descriptors of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine are summarized below.
Table 1: Key Physicochemical Descriptors
| Parameter | Value | Analytical Implication |
| Molecular Weight | 141.17 g/mol [1] | Highly ligand-efficient fragment for fragment-based drug discovery (FBDD). |
| Formula | C₆H₁₁N₃O | Confirmed via HRMS (ESI+): [M+H]⁺ m/z 142.097. |
| Estimated pKa | 8.5 – 8.8 | Requires buffered mobile phases (pH > 10 or pH < 6) to prevent peak tailing in RP-HPLC. |
| LogP (Octanol/Water) | 0.8 – 1.2 | Optimal for aqueous solubility while maintaining sufficient lipophilicity for target binding. |
| Topological Polar Surface Area | ~51.2 Ų | Well within the < 90 Ų threshold required for central nervous system (CNS) penetration. |
Metabolic Stability and Biotransformation
While the furazan ring is chemically stable under physiological conditions and can be synthesized under mild dehydrating conditions[4], the secondary amine and the ethyl group introduce specific metabolic liabilities. The primary route of Phase I metabolism for this molecule is CYP450-mediated N-dealkylation. The alpha-carbon of the ethyl group undergoes oxidation to form an unstable carbinolamine intermediate, which rapidly collapses to release acetaldehyde and the primary amine.
Figure 1: Proposed CYP450-mediated N-deethylation pathway of the secondary amine.
Self-Validating Experimental Protocols
To empirically validate these theoretical properties, my laboratory employs strict, self-validating analytical workflows. Below are the definitive methodologies for characterizing this building block.
Protocol A: Potentiometric pKa Determination
Objective: Accurately determine the macroscopic pKa of the secondary amine. Causality & System Validation: We utilize 0.15 M KCl as the solvent to lock the ionic strength, mimicking physiological blood plasma. This ensures that the activity coefficients of the ions remain constant throughout the titration, preventing baseline drift. The system is self-validated by first titrating a known standard (e.g., labetalol) to confirm electrode calibration before running the furazan analyte.
Step-by-Step Methodology:
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Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve 2.0 mg of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine in 10 mL of 0.15 M KCl solution.
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Acidification: Lower the initial pH to 2.0 using 0.5 M HCl to fully protonate the secondary amine.
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Titration: Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments under an argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basic pKa region).
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa using the .
Figure 2: Standardized potentiometric titration workflow for pKa determination.
Protocol B: Kinetic Aqueous Solubility via Nephelometry
Objective: Determine the kinetic solubility limit of the compound in PBS (pH 7.4). Causality & System Validation: Nephelometry measures the scattering of light caused by precipitated particles. We use a serial dilution from a DMSO stock because it closely mimics the actual conditions of high-throughput biological screening assays. A control well containing only DMSO and PBS validates the background scatter, ensuring the system does not register false positives from buffer impurities.
Step-by-Step Methodology:
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Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
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Serial Dilution: Create a concentration gradient (1 µM to 500 µM) in a 96-well plate using 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the final DMSO concentration does not exceed 1% v/v.
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Incubation: Seal and incubate the plate at 37 °C for 2 hours with orbital shaking at 300 rpm to reach kinetic equilibrium.
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Measurement: Read the plate using a laser nephelometer (typically 633 nm). The solubility limit is defined as the concentration at which the light scatter signal exceeds the mean + 3 standard deviations of the blank (PBS + 1% DMSO) wells.
References
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ACS Publications. "Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1′-Carbonyldiimidazole as a Dehydrating Agent". Organic Letters.[Link]
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MDPI. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery". Pharmaceuticals.[Link]
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ACS Publications. "6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers...". Journal of Medicinal Chemistry.[Link]
